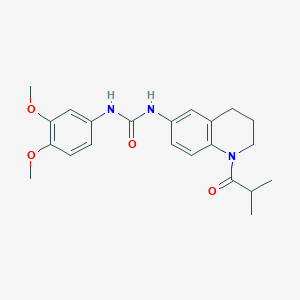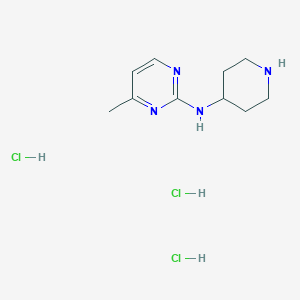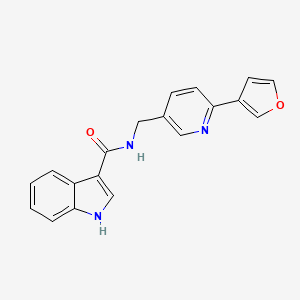![molecular formula C16H22N2O2 B3010140 N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide CAS No. 2197633-51-3](/img/structure/B3010140.png)
N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide, also known as ML-18, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including cancer research and drug development. In
Mécanisme D'action
The mechanism of action of N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide is not fully understood. However, it has been suggested that N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide may inhibit the activity of certain enzymes and receptors, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit the activity of certain enzymes and receptors. N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide is its potential use in cancer research and drug development. Its high affinity for certain receptors makes it a promising candidate for the development of new drugs. However, one limitation of N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide.
Orientations Futures
There are many future directions for research on N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide. One direction is to further explore its potential use in cancer research and drug development. Another direction is to investigate its potential use in the treatment of other diseases, such as inflammation and pain. Additionally, further research is needed to determine the optimal dosage and potential side effects of N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide.
In conclusion, N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide is a chemical compound that has shown promise in various scientific research applications, including cancer research and drug development. Its synthesis method has been reported in the literature and has been successfully replicated by various researchers. N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation. While there are limitations to its use, such as potential toxicity, further research on N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide has the potential to lead to new discoveries and advancements in the field of scientific research.
Méthodes De Synthèse
The synthesis of N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide involves the reaction of 2-amino-2-methyl-1-propanol with 3-methylbenzaldehyde, followed by the reaction of the resulting product with acryloyl chloride. The final product is obtained through the reaction of the intermediate with propionyl chloride. This synthesis method has been reported in the literature and has been successfully replicated by various researchers.
Applications De Recherche Scientifique
N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide has been studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide has also been studied for its potential use in drug development. It has been shown to have a high affinity for certain receptors, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-[2-(3-methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-5-14(19)17-10-9-15(20)18-16(3,4)13-8-6-7-12(2)11-13/h5-8,11H,1,9-10H2,2-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCLRDNNERPKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(C)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Ethylphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3010058.png)


![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3010065.png)

![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B3010067.png)
![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate](/img/structure/B3010068.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B3010069.png)
![2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,4-dimethylanilino)-4-oxobutanoic acid](/img/structure/B3010071.png)



![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3010077.png)
![3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3010078.png)